Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate (CAS 112704-81-1) is a halogenated β‑keto ester with molecular formula C₁₁H₁₀ClIO₃ and a molecular weight of 352.55 g·mol⁻¹. The compound features a 4‑chloro‑3‑iodophenyl moiety appended to an ethyl 3‑oxopropanoate backbone, placing it at the intersection of aryl halide and β‑dicarbonyl reactivity.

Molecular Formula C11H10ClIO3
Molecular Weight 352.55 g/mol
CAS No. 112704-81-1
Cat. No. B3082492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate
CAS112704-81-1
Molecular FormulaC11H10ClIO3
Molecular Weight352.55 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)I
InChIInChI=1S/C11H10ClIO3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3
InChIKeyNZPOQIZNBPKZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate (CAS 112704-81-1): Core Identity and Physicochemical Profile for Research Procurement


Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate (CAS 112704-81-1) is a halogenated β‑keto ester with molecular formula C₁₁H₁₀ClIO₃ and a molecular weight of 352.55 g·mol⁻¹ [1]. The compound features a 4‑chloro‑3‑iodophenyl moiety appended to an ethyl 3‑oxopropanoate backbone, placing it at the intersection of aryl halide and β‑dicarbonyl reactivity. Computed physicochemical descriptors include an XLogP3 of 3.3, a topological polar surface area of 43.4 Ų, zero hydrogen‑bond donors, and three hydrogen‑bond acceptors, which together predict moderate lipophilicity and good membrane permeability [1]. The compound is supplied as a research chemical with a minimum purity specification of 95% (HPLC) and is recommended for long‑term storage in a cool, dry environment .

Why Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate Cannot Be Replaced by Non‑Iodinated or Positional Isomer Analogs


The simultaneous presence of an iodine atom at the 3‑position and a chlorine atom at the 4‑position of the phenyl ring imparts a chemoselectivity profile that is absent in the non‑iodinated analog ethyl 3-(4‑chlorophenyl)-3‑oxopropanoate (CAS 2881‑63‑2) or in positional isomers such as ethyl 3-(2‑chloro‑4‑iodophenyl)-3‑oxopropanoate [1]. The aryl iodide serves as a privileged handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Heck) under mild conditions, while the aryl chloride remains largely inert under those same conditions, enabling sequential orthogonal functionalization [2]. Replacement with a non‑iodinated analog forfeits this synthetic versatility entirely; substitution with a positional isomer alters the electronic and steric environment of both halogen atoms, changing reactivity and potentially compromising downstream coupling yields or regioselectivity [1].

Quantitative Differentiation Evidence for Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate vs. Closest Analogs


Computed Lipophilicity (XLogP3) vs. Non‑Iodinated and Brominated Analogs

The introduction of iodine at the 3‑position increases computed lipophilicity relative to the non‑halogenated and monochlorinated analogs, while maintaining a lower XLogP3 than the corresponding bromo derivative. This positions the compound in a favorable lipophilicity window for membrane permeability without excessive logP that would compromise solubility [1].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Rotatable Bond Count vs. Drug‑Like Chemical Space Baselines

The compound's TPSA of 43.4 Ų and rotatable bond count of 5 place it within the drug‑like chemical space defined by Veber's rules (TPSA ≤140 Ų, rotatable bonds ≤10), predicting good oral bioavailability potential [1]. By comparison, the non‑iodinated analog ethyl 3-(4-chlorophenyl)-3-oxopropanoate exhibits an identical TPSA and rotatable bond count, indicating that the halogen substitution pattern does not degrade these drug‑likeness parameters [1].

Drug-likeness Oral bioavailability Physicochemical property filters

Orthogonal Halogen Reactivity: Aryl Iodide vs. Aryl Chloride in Cross‑Coupling Chemistry

The 4‑chloro‑3‑iodo substitution pattern enables chemoselective palladium‑catalyzed coupling: the aryl iodide undergoes oxidative addition with Pd(0) approximately 100–1000 times faster than the aryl chloride under standard Suzuki or Sonogashira conditions [1]. In the positional isomer ethyl 3-(2‑chloro‑4‑iodophenyl)-3‑oxopropanoate, the iodo group is para to the β‑keto ester anchor, altering the steric environment and potentially affecting the regiochemical outcome in subsequent transformations .

Cross-coupling Sequential functionalization Chemoselectivity

Patent‑Documented Pharmacological Relevance of the 4‑Chloro‑3‑iodophenyl Fragment

The 4‑chloro‑3‑iodophenyl fragment appears as a defined substituent in EP 0543780 A2, which claims novel aminoalkanephosphinic acids with potential GABA‑ergic activity [1]. The patent specifically enumerates 1‑(4‑chloro‑3‑iodophenyl)ethyl as one of the R² substituents in the claimed compounds, indicating that this halogenation pattern has been judged by inventors to confer desirable pharmacological properties. The corresponding 1‑(4‑chlorophenyl)ethyl (non‑iodinated) congener is also claimed, suggesting that the iodine atom was deliberately retained for either potency optimization or metabolic stabilization [1].

Aminoalkanephosphinic acids GABA receptor Patent pharmacology

Supplier‑Specified Purity and Storage Stability vs. Closest Commercially Available Analogs

The target compound is commercially supplied with a minimum purity specification of 95% (HPLC) . The closely related positional isomer ethyl 3-(3‑chloro‑5‑iodophenyl)-3‑oxopropanoate is also available at ≥95% purity from the same supplier class, while the non‑iodinated analog ethyl 3-(4‑chlorophenyl)-3‑oxopropanoate (CAS 2881‑63‑2) is widely available at ≥97% purity [1]. The slightly lower purity specification for the iodo‑containing compounds reflects the additional synthetic complexity and potential for dehalogenation side reactions during synthesis and storage.

Purity specification Storage stability Procurement quality control

Optimal Application Scenarios for Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate Based on Differential Evidence


Sequential Orthogonal Cross‑Coupling for Diversified Compound Library Synthesis

The aryl iodide at the 3‑position undergoes rapid Pd‑catalyzed Suzuki or Sonogashira coupling while the 4‑chloro substituent remains intact, enabling a second, subsequent coupling step with a different coupling partner. This chemoselectivity, rooted in the ~100–1000‑fold reactivity differential between aryl iodides and aryl chlorides toward Pd(0) oxidative addition [1], allows medicinal chemistry teams to generate diverse biaryl or aryl‑alkyne libraries from a single starting material without intermediate protecting‑group steps. The β‑keto ester moiety can be further elaborated via Knoevenagel condensation, alkylation at the α‑carbon, or hydrolysis–decarboxylation to the corresponding ketone.

Synthesis of 1‑(4‑Chloro‑3‑iodophenyl)ethyl‑Containing Aminoalkanephosphinic Acid Analogs

As documented in EP 0543780 A2, the 4‑chloro‑3‑iodophenyl fragment is a defined substituent in a series of aminoalkanephosphinic acids with potential GABA‑ergic or neurological activity [1]. This compound serves as a precursor for constructing the 1‑(4‑chloro‑3‑iodophenyl)ethyl moiety through reduction of the β‑keto ester to the corresponding alcohol followed by conversion to the ethylarene. The iodine atom can be retained for radiolabeling (¹²⁵I or ¹³¹I isotope exchange) to generate tracer molecules for receptor binding assays, or for further cross‑coupling to diversify the scaffold.

X‑Ray Contrast Agent Intermediate Development

Iodinated aromatic propanedioates and related β‑keto esters are established intermediates for the synthesis of x‑ray contrast agents, as described in US 5,264,610 and related patents [1]. The high electron density of the iodine atom provides the requisite x‑ray attenuation, while the β‑keto ester functionality allows subsequent transformation into propanedioate or propanediamide frameworks. The additional chloro substituent modulates lipophilicity (XLogP3 = 3.3) to balance formulation solubility and biological distribution, distinguishing this compound from tri‑iodinated contrast agent precursors that typically exhibit higher molecular weight and lower solubility.

Physicochemical Property‑Matched Fragment for Cellular Assay Probe Design

With a computed XLogP3 of 3.3, TPSA of 43.4 Ų, and zero hydrogen‑bond donors, the compound satisfies key drug‑likeness filters (Veber rules) and is expected to exhibit adequate passive membrane permeability [1]. This makes it suitable as a core fragment for designing cellular assay probes where intracellular target engagement is required. The iodine atom can be exploited for heavy‑atom derivatization in x‑ray crystallography (single‑wavelength anomalous dispersion phasing), while the chlorine atom provides a convenient mass‑spectrometry handle (characteristic ³⁵Cl/³⁷Cl isotope pattern) for metabolite identification in in vitro ADME studies.

Quote Request

Request a Quote for Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.